molecular formula C17H24N6S B6441734 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine CAS No. 2549027-52-1

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

Cat. No. B6441734
CAS RN: 2549027-52-1
M. Wt: 344.5 g/mol
InChI Key: OLVXYTQNBXIGMA-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This opens up new avenues for research and development in the field of neurodegenerative diseases treatment.

properties

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6S/c1-11-10-12(2)19-16(18-11)23-8-6-22(7-9-23)15-13(3)14(4)20-17(21-15)24-5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVXYTQNBXIGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

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